molecular formula C16H18BrIN2O2 B13689498 Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate

Katalognummer: B13689498
Molekulargewicht: 477.13 g/mol
InChI-Schlüssel: UJYZUFJEANDBTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a bromine atom, and an iodine atom attached to a benzyl ring

Vorbereitungsmethoden

The synthesis of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzyl bromide intermediate: This step involves the bromination of a benzyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Introduction of the iodine atom: The brominated benzyl intermediate is then subjected to iodination using iodine or an iodinating agent such as sodium iodide.

    Formation of the azetidine ring: The iodinated benzyl intermediate undergoes a cyclization reaction with a suitable azetidine precursor under basic conditions to form the azetidine ring.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Protection of the carboxylate group: The final step involves the protection of the carboxylate group using tert-butyl chloroformate to yield the desired compound.

Analyse Chemischer Reaktionen

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.

    Oxidation and reduction reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen atoms. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Cyclization reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures. These reactions often require specific catalysts and reaction conditions.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:

    Organic synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: Due to its unique structure, the compound is investigated for its potential as a lead compound in drug discovery and development. It may exhibit biological activity against specific targets, making it a candidate for further pharmacological studies.

    Material science: The compound’s functional groups make it suitable for the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity towards these targets. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can be compared with similar compounds such as:

    4-Bromo-2-iodobenzyl bromide: This compound shares the benzyl ring with bromine and iodine substituents but lacks the azetidine and cyano groups.

    Tert-butyl carbamate: This compound contains the tert-butyl and carbamate groups but lacks the benzyl ring and halogen substituents.

    4-Bromo-2-iodo-1-methylbenzene: This compound has a similar halogenated benzyl ring but lacks the azetidine and cyano groups.

Eigenschaften

Molekularformel

C16H18BrIN2O2

Molekulargewicht

477.13 g/mol

IUPAC-Name

tert-butyl 3-[(4-bromo-2-iodophenyl)methyl]-3-cyanoazetidine-1-carboxylate

InChI

InChI=1S/C16H18BrIN2O2/c1-15(2,3)22-14(21)20-9-16(8-19,10-20)7-11-4-5-12(17)6-13(11)18/h4-6H,7,9-10H2,1-3H3

InChI-Schlüssel

UJYZUFJEANDBTD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=C(C=C(C=C2)Br)I)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.